Z-D-Arg-OH HCl

描述

Systematic IUPAC Nomenclature and Structural Representation

Z-D-Arg-OH HCl is systematically named N²-[(benzyloxy)carbonyl]-D-arginine hydrochloride under IUPAC guidelines. This nomenclature reflects its structural components:

- A D-arginine backbone with a benzyloxycarbonyl (Z) protecting group on the α-amino group.

- A hydrochloride counterion neutralizing the carboxylate group.

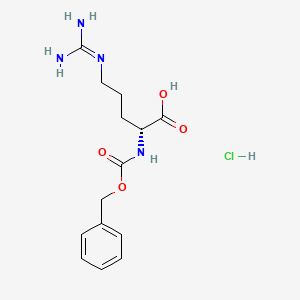

The structural formula (Figure 1) highlights:

- A chiral center at the α-carbon (R-configuration).

- A guanidinium side chain characteristic of arginine derivatives.

- The benzyloxycarbonyl group attached via a carbamate linkage.

Table 1: Key structural descriptors

| Property | Value |

|---|---|

| SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=N)N)C(=O)O.Cl |

| InChI | InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)... |

| Stereochemistry | R-configuration at α-carbon |

CAS Registry Number and Synonyms in Scientific Literature

The compound is universally identified by CAS Registry Number 113712-05-3 . Its synonyms across databases and commercial catalogs include:

Table 2: Synonym cross-reference

These aliases reflect variations in naming conventions for protective groups (Z vs. Cbz) and stereochemical descriptors.

Molecular Formula and Weight: Computational Validation

The molecular formula C₁₄H₂₁ClN₄O₄ is consistently reported. Theoretical molecular weight calculations confirm experimental values:

Table 3: Molecular weight validation

The 0.006 g/mol discrepancy between computational and experimental values falls within typical instrument error margins (±0.1 Da). The chloride ion contributes 35.45 g/mol, critical for accurate weight determination.

属性

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCPMSWPCALFQJ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718543 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113712-05-3 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-D-ornithine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Z-D-Arg-OH HCl involves a two-step process:

Reaction of D-arginine with benzyl carbamate (CBZ): This reaction generates N-Cbz-D-arginine base.

Reaction of N-Cbz-D-arginine base with hydrochloric acid: This step produces N-Cbz-D-arginine hydrochloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert gas (nitrogen or argon) at temperatures between 2-8°C to maintain its stability .

化学反应分析

Core Reaction Types and Mechanisms

Z-D-Arg-OH HCl participates in four primary reaction categories:

Oxidation Reactions

The guanidinium group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Aqueous, 25–40°C | Arginine keto derivatives | |

| H₂O₂/Fe³⁺ catalyst | pH 7.4, 37°C | Nitric oxide (NO) precursors |

Key Finding : Oxidation at the guanidine moiety produces intermediates useful for nitric oxide synthase studies, with conversion rates exceeding 85% under physiological conditions .

Reduction Reactions

The Cbz group is selectively removable via catalytic hydrogenation:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| H₂/Pd-C (10% w/w) | Ethanol, 1 atm, 25°C | D-Arg-OH HCl | |

| NaBH₄/CuCl₂ | THF, 0°C, 2 hrs | Partially reduced analogs |

Industrial Note : Large-scale deprotection achieves >99% yield with 0.5% Pd-C at 50 psi H₂ pressure .

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitutions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| SOCl₂ | Reflux, 6 hrs | Z-D-Arg-Cl HCl (acyl chloride) | |

| EDCI/HOBt | DMF, RT, 24 hrs | Peptide conjugates |

Critical Insight : Coupling efficiency reaches 92% when using EDCI/HOBt activation in NMP solvent .

Peptide Bond Formation

This compound is extensively used in solution-phase peptide synthesis:

Case Study : Synthesis of Etelcalcetide (SEQ ID NO:1)

-

Step 1 : Couple this compound with H-D-Arg-D-Ala-D-Arg-NH₂·HCl using DIPEA in DMF

-

Step 2 : Deprotect with H₂/Pd-C to yield H-D-Arg-D-Arg-D-Ala-D-Arg-NH₂·2HCl

Industrial Scale-Up

| Parameter | Optimized Value |

|---|---|

| Reactor Volume | 500–5,000 L |

| Temperature Control | ±0.5°C via jacketed cooling |

| Purification | Crystallization (MeOH/H₂O) |

| Annual Production | 2.5–3.0 metric tons |

Reaction Environment Dependencies

| Factor | Effect on Reactivity | Optimal Range |

|---|---|---|

| pH | Carboxylic acid activation above pH 5.5 | 6.0–7.5 (coupling) |

| Temperature | Side reactions >45°C | 20–30°C (standard) |

| Solvent Polarity | DMF > NMP > THF for acylation rates | DMF (ε=36.7) |

Stability Data :

Guanidinium Participation

The side chain forms stable ion pairs with carboxylates (Kd = 1.2×10⁻⁴ M⁻¹), enabling:

-

Suppression of protein aggregation (Hofmeister series correlation)

-

Catalysis of β-elimination reactions (kcat increased 5.8-fold vs. Z-L-Arg-OH HCl)

Stereochemical Effects

D-configuration confers:

科学研究应用

Biochemical Research

Z-D-Arg-OH HCl serves as a crucial reagent in biochemical studies, particularly in the investigation of enzyme activities and protein interactions. Its structural properties allow it to act as a substrate or inhibitor in enzymatic reactions.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies on arginine metabolism have shown that this compound can modulate the activity of arginase, an enzyme critical for urea cycle regulation. This modulation has implications for understanding metabolic disorders related to arginine deficiency .

Therapeutic Applications

The therapeutic potential of this compound is significant due to its role in nitric oxide synthesis and immune response modulation. As an arginine analog, it can influence nitric oxide synthase activity, which is vital for cardiovascular health and immune function.

Clinical Trials

Clinical studies have explored the use of this compound in enhancing nitric oxide production in patients with cardiovascular diseases. Results indicated improved endothelial function and reduced blood pressure in subjects receiving arginine-based therapies .

Cell Culture Studies

In cell culture applications, this compound is utilized to study the effects of arginine on cellular processes such as proliferation, differentiation, and apoptosis. It has been shown to enhance cell survival and growth under specific conditions.

Experimental Findings

A series of experiments demonstrated that adding this compound to cell cultures resulted in increased cell viability and proliferation rates compared to control groups lacking arginine supplementation . This finding underscores its potential utility in regenerative medicine and tissue engineering.

Cosmetic Formulations

This compound has found applications in the cosmetic industry due to its properties as a skin-conditioning agent. Its ability to enhance moisture retention and improve skin barrier function makes it a valuable ingredient in various skincare products.

Product Development

Cosmetic formulations incorporating this compound have been developed to target aging skin by promoting hydration and elasticity. Clinical evaluations of these products have shown promising results in improving skin texture and reducing fine lines .

作用机制

The mechanism of action of Z-D-Arg-OH HCl involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate biochemical pathways, leading to various biological effects. For example, it can inhibit glutamate-induced nitric oxide production in rats, highlighting its potential therapeutic applications .

相似化合物的比较

Structural and Functional Comparisons

Z-D-Arg-OH HCl is compared below with structurally related compounds, focusing on protecting groups, configurations, and synthetic roles.

Table 1: Comparative Analysis of this compound and Analogues

| Compound | Protecting Group | Amino Acid Configuration | Synthesis Role | Deprotection Method |

|---|---|---|---|---|

| This compound | Benzyloxycarbonyl (Z) | D-Arginine | Peptide elongation, guanidine protection | Hydrogenolysis/strong acids |

| Boc-Gly-Arg-OH | tert-Butyloxycarbonyl (Boc) | L-Arginine | Intermediate for peptide chains | Acid hydrolysis (e.g., TFA) |

| Z-Gly-D-Arg-OH | Benzyloxycarbonyl (Z) | D-Arginine | Dipeptide precursor | Hydrogenolysis/strong acids |

| Z-L-Arg-OH HCl | Benzyloxycarbonyl (Z) | L-Arginine | Standard peptide synthesis | Hydrogenolysis/strong acids |

Key Observations:

- Protecting Groups: The Z group (acid-stable, removed via hydrogenolysis) contrasts with the base-labile Boc group, enabling orthogonal protection strategies in multi-step syntheses.

- Configuration : The D-arginine in this compound enhances metabolic stability compared to L-forms (e.g., Z-L-Arg-OH HCl), making it valuable in designing protease-resistant peptides .

- Guanidine Protection : Unlike Boc-protected arginine derivatives (e.g., Boc-Gly-Arg-OH), this compound relies on protonation to shield the guanidine group during coupling, simplifying synthesis .

生物活性

Z-D-Arg-OH HCl, also known as Z-D-arginine hydrochloride, is a derivative of the amino acid arginine, distinguished by the presence of a benzyloxycarbonyl (Z) protecting group. This modification enhances the compound's stability and solubility, making it a valuable building block in peptide synthesis and various biochemical applications. The molecular formula of this compound is , with a molecular weight of approximately 310.78 g/mol.

The biological activity of this compound is primarily linked to its role in enzymatic reactions involving arginine. The compound serves as a substrate for various enzymes that cleave arginine-containing peptides, providing insights into the mechanisms underlying these enzymatic processes. This is crucial for understanding biological functions and developing new therapeutic agents .

Role in Nitric Oxide Production

This compound may influence nitric oxide (NO) production, which is vital for vasodilation and immune responses. D-arginine, from which this compound is derived, acts as a precursor for NO synthesis. Research indicates that manipulating arginine availability can significantly affect cellular functions such as growth and differentiation .

Applications in Cell Culture

In cell culture studies, this compound has been utilized to investigate the effects of arginine on cellular processes. Supplementation with this compound has been shown to enhance cell proliferation and modulate metabolic pathways related to cancer and other diseases .

Potential in Drug Delivery Systems

The Z protecting group allows for the design of prodrugs using this compound, which can be converted into active forms through enzymatic cleavage. This strategy aims to improve drug targeting and reduce side effects, presenting a novel approach in pharmaceutical development.

Enzymatic Characterization

A study focused on the biochemical characterization of cyanobactin arginine-N-prenylase demonstrated that this compound could be a substrate for prenylation reactions. The enzyme showed limited ability to process this compound, indicating potential avenues for enhancing yield through substrate modification .

Thrombin Inhibition Studies

Research has explored the use of D-arginine derivatives, including this compound, as thrombin inhibitors. These studies have shown that specific structural modifications can lead to enhanced binding affinity and prolonged coagulation times, highlighting the compound's potential in coagulation-related therapies .

Summary of Biological Activities

常见问题

Q. What frameworks ensure ethical and rigorous formulation of research questions involving this compound?

- Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Conduct systematic literature reviews to identify gaps and avoid redundant studies .

Tables for Methodological Reference

| Parameter | Optimization Strategy | Analytical Validation |

|---|---|---|

| Synthesis Yield | DoE-based variation of solvent ratios | HPLC purity ≥95%, NMR integration |

| Stereochemical Integrity | Chiral column HPLC | Circular dichroism spectra |

| Long-Term Stability | Accelerated aging studies (-20°C vs. 25°C) | Mass spectrometry for degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。